2-Chlorobenzo[d]oxazol-7-amine
Description
Contextualization of Benzo[d]oxazole Derivatives in Heterocyclic Chemistry
Benzo[d]oxazoles, which feature a benzene (B151609) ring fused to an oxazole (B20620) ring, are a significant class of heterocyclic compounds. nih.govmdpi.com Their rigid, planar structure and electron-rich nature make them valuable scaffolds in medicinal chemistry and materials science. nih.govmdpi.com These compounds are known to exhibit a broad spectrum of biological activities, and their derivatives are investigated for use as antimicrobial, anticancer, and anti-inflammatory agents. tandfonline.com The versatility of the benzoxazole (B165842) core allows for functionalization at various positions, enabling the fine-tuning of its chemical and physical properties for specific applications. mdpi.com
Strategic Importance of 2-Chlorobenzo[d]oxazol-7-amine as a Synthetic Precursor
This compound is a bifunctional molecule, possessing both a reactive chloro group at the 2-position and an amino group at the 7-position. This dual functionality makes it a highly valuable intermediate in the synthesis of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles, while the amino group can participate in a wide range of chemical transformations, such as amide bond formation or diazotization. This allows for the sequential or simultaneous introduction of different functionalities, making it a versatile building block for creating diverse molecular architectures. The Williamson reaction, for instance, has been utilized to synthesize key intermediates from benzoxazole precursors. smolecule.com
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its preparation can be inferred from general methods for benzoxazole synthesis. A common approach involves the cyclization of an appropriately substituted 2-aminophenol (B121084). mdpi.com For the target molecule, this would likely involve the cyclization of 2,3-diaminophenol (B1330466) followed by chlorination, or the cyclization of a pre-chlorinated aminophenol derivative. For instance, the synthesis of related 2-aminobenzoxazoles often starts from o-aminophenols. nih.govresearchgate.net Another potential route could involve the reaction of a 2-aminophenol with a reagent that provides the 2-chloro- and 7-amino functionalities in a one-pot or sequential manner. google.comgoogle.com
Overview of Academic Research Trends Involving this compound
While direct research focusing solely on this compound is not abundant, its potential as a synthetic intermediate can be seen in the broader context of benzoxazole chemistry. Research trends indicate a strong interest in the development of novel benzoxazole derivatives for various applications. For example, derivatives of 5-chlorobenzoxazole (B107618) have been synthesized and evaluated as potential VEGFR-2 inhibitors. tandfonline.com Furthermore, solid-phase synthesis methods have been developed for creating libraries of 2-aminobenzoxazole (B146116) derivatives for screening purposes. researchgate.net
The reactivity of the 2-chloro position in benzoxazoles is a key area of investigation. It allows for nucleophilic substitution reactions to introduce a variety of functional groups. This is a common strategy for building molecular complexity and is a likely application for this compound. The amino group at the 7-position offers another site for derivatization, potentially leading to the synthesis of compounds with unique substitution patterns and biological activities.
Scope and Research Objectives Pertaining to this compound
The primary research objective concerning this compound is its utilization as a strategic building block in organic synthesis. The unique arrangement of the chloro and amino groups on the benzoxazole scaffold presents opportunities for the development of novel synthetic methodologies and the creation of new chemical entities with potential applications in medicinal chemistry and materials science.
Future research will likely focus on:
Developing efficient and scalable synthetic routes to this compound.
Exploring the differential reactivity of the chloro and amino groups to achieve selective functionalization.
Synthesizing and evaluating new derivatives of this compound for their biological and material properties.
Incorporating this building block into the synthesis of complex target molecules.
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C7H5ClN2O/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2 |
InChI Key |
SLZJVKJTEOLOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)N |
Origin of Product |
United States |
Nomenclature and Fundamental Structural Aspects of 2 Chlorobenzo D Oxazol 7 Amine
Systematic Nomenclature Conventions for 2-Chlorobenzo[d]oxazol-7-amine
The formal naming of this compound follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The systematic name for this compound is 2-chloro-1,3-benzoxazol-7-amine . smolecule.com This nomenclature precisely describes the molecular structure, identifying the parent heterocycle and the positions of its substituents.
The naming of benzo[d]oxazole derivatives is governed by the principles for fused heterocyclic systems. acdlabs.com The term "benzo" indicates the fusion of a benzene (B151609) ring to another heterocyclic ring. dspmuranchi.ac.in The "[d]" signifies the face of the oxazole (B20620) ring where the benzene ring is fused.
The numbering of the fused ring system is critical. For a benzofused heterocycle, numbering typically starts from an atom adjacent to the fusion and proceeds around the ring. In the case of multiple heteroatoms, priority is given based on established rules (Oxygen > Sulfur > Nitrogen). acdlabs.com For the benzoxazole (B165842) ring, the oxygen atom is assigned position 1 and the nitrogen atom is at position 3. nih.gov The numbering of the complete fused system then proceeds to give the heteroatoms the lowest possible locants.
Substituents are then named and numbered according to their position on this ring system. For the title compound, this results in a chlorine atom at position 2 and an amine group at position 7.
Core Heterocyclic Scaffold Analysis
The foundational structure of this compound is the benzo[d]oxazole ring system. This scaffold is an aromatic, bicyclic heterocycle. wikipedia.org
The benzo[d]oxazole core consists of a benzene ring fused to an oxazole ring. wikipedia.org An oxazole is a five-membered aromatic ring containing one oxygen atom and one nitrogen atom. tandfonline.com The fusion of the benzene and oxazole rings creates a relatively stable aromatic system that serves as a platform for various functionalizations. wikipedia.org This core structure is found in a number of biologically active compounds. wikipedia.org
Table 1: Properties of the Parent Benzoxazole Scaffold
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅NO wikipedia.org |
| Molar Mass | 119.12 g/mol wikipedia.org |
| Appearance | White to light yellow solid wikipedia.org |
Isomerism plays a crucial role in the properties of substituted benzoxazoles. The specific placement of the chloro and amine groups on the benzo[d]oxazole ring significantly influences the molecule's chemical and physical characteristics.
Table 2: Examples of Positional Isomers of Chloroaminobenzoxazole
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 4-Chlorobenzo[d]oxazol-2-amine | 64037-10-1 | C₇H₅ClN₂O sigmaaldrich.cn |
| 5-Chloro-1,3-benzoxazol-2-amine | 61-80-3 | C₇H₅ClN₂O solubilityofthings.comfishersci.com |
| 1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-4-amine | 1119452-00-4 | C₁₂H₁₄ClN₃O fluorochem.co.uk |
Strategic Importance of Functional Groups in this compound
The chlorine atom and the amine group are the key functional groups that determine the chemical behavior of this compound. The chlorine at the 2-position is susceptible to nucleophilic substitution, as the carbon at this position is activated by the adjacent oxygen and nitrogen atoms.
The amine group (-NH₂) at the 7-position is a nucleophilic and basic center. Its presence significantly influences the molecule's reactivity, allowing it to participate in a wide range of chemical transformations.
The amine group can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. acs.orgnih.gov This reactivity is fundamental to many synthetic strategies for building more complex molecules from aminobenzoxazole precursors. acs.org For instance, the amine can undergo reactions such as acylation, alkylation, and diazotization. The basicity of the amine group also allows it to participate in acid-base reactions. The reactivity of the amine can be modulated by the electronic effects of the substituents on the benzoxazole ring. The benzoxazole moiety itself can also act as a directing group in certain catalytic reactions involving the amine. acs.org
Reactivity Implications of the Chlorine Atom (-Cl)
The chlorine atom at the 2-position of the benzoxazole ring is a key site for chemical reactivity. This position is highly susceptible to nucleophilic substitution reactions (SₙAr). The reactivity of 2-chlorobenzoxazole (B146293) is noted to be greater than that of p-nitrochlorobenzene but less than that of 2-chlorobenzothiazole (B146242) when reacted with piperidine. longdom.org The electron-withdrawing nature of the fused benzene ring and the oxazole nitrogen atom activates the C2 carbon, making it electrophilic and prone to attack by nucleophiles.
Common nucleophiles that can displace the chlorine atom include amines, thiols, and alkoxides. This reactivity allows 2-chlorobenzoxazoles to serve as versatile intermediates in the synthesis of a wide array of more complex molecules. For instance, 2-chlorobenzoxazole is used to synthesize derivatives by reacting it with various amines. core.ac.ukgoogle.com The presence of the electron-donating amino group at the 7-position can modulate this reactivity by increasing the electron density of the aromatic system, which may influence the rate and outcome of nucleophilic substitution at the C2 position. The presence of electron-withdrawing groups, such as a nitro group, on the benzene ring generally enhances the rate of nucleophilic substitution. libretexts.org
Influence of the Oxazole Heterocycle on Electronic Properties
The introduction of substituents onto the benzoxazole core significantly modifies its electronic properties. An amino group, being an electron-donating group, can increase the electron density of the benzoxazole system. ucsd.edu Theoretical studies on similar amino-substituted benzoxazoles have shown that the amino group can influence intramolecular charge transfer (ICT), which in turn affects the molecule's photophysical properties like luminescence. In some 2-(2'-hydroxyphenyl)benzoxazole systems, the addition of an amino group to the benzoxazole framework was found to weaken the intramolecular hydrogen bond upon photo-excitation and alter the electronic density distribution. researchgate.net The interplay between the electron-withdrawing chlorine atom and the electron-donating amino group, mediated by the fused heterocyclic ring system, results in a complex electronic profile that is key to the molecule's reactivity and potential applications.
Synthetic Methodologies for 2 Chlorobenzo D Oxazol 7 Amine and Its Precursors
Historical Synthetic Routes to Substituted Benzo[d]oxazoles Relevant to 2-Chlorobenzo[d]oxazol-7-amine
The foundational chemistry for the synthesis of substituted benzo[d]oxazoles has been well-established for over a century. One of the most common and enduring methods involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides or esters. This reaction is typically promoted by heat or acidic conditions, leading to the cyclization and dehydration to form the oxazole (B20620) ring.
In the context of this compound, this historical approach would necessitate a starting material such as a 2-amino-3-hydroxyphenyl derivative bearing the required chloro and amino (or a precursor) substituents. The cyclization reactions of 2-aminophenols with various reagents have been shown to tolerate a range of substituents, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups on the aminophenol ring. acs.orgorganic-chemistry.org For instance, the reaction of an appropriately substituted o-aminophenol with phosgene (B1210022) or a phosgene equivalent would introduce the 2-chloro substituent.
Direct Synthesis Approaches to this compound
Direct synthesis strategies aim to construct the this compound molecule with the desired substituents in a more convergent manner.
Cyclization Reactions Utilizing Ortho-Substituted Anilines
A key direct approach involves the cyclization of a suitably substituted ortho-aminophenol. For the synthesis of this compound, a logical precursor would be 2-amino-6-chloro-3-nitrophenol. The synthesis of benzoxazole (B165842) derivatives from 2-aminophenols can be achieved through condensation with various reagents, including aldehydes and β-diketones. acs.orgnih.gov The reaction of such a precursor with a reagent that can provide the 2-chloro substituent, such as carbon tetrachloride or phosgene under appropriate conditions, would lead to the formation of the 2-chloro-7-nitrobenzo[d]oxazole (B3306593) intermediate.
Strategies for Direct Formation of the Oxazole Ring with Chlorination
Another direct strategy involves the simultaneous formation of the oxazole ring and the introduction of the chlorine atom at the 2-position. This can be achieved by reacting an o-aminophenol derivative with a chlorinating agent that also facilitates cyclization. While specific examples for the 7-amino substituted benzoxazole are not prevalent, the general principle of direct chlorination during cyclization is a known synthetic tool.
Multi-Step Synthesis Strategies for this compound
Multi-step syntheses offer a more controlled and often higher-yielding approach to complex molecules like this compound. These strategies typically involve the synthesis of a stable intermediate that is then further functionalized.
Synthesis from Nitro-Substituted Benzo[d]oxazole Intermediates
A common and effective multi-step strategy involves the synthesis of a nitro-substituted benzoxazole precursor, which is then reduced to the target amine. The key intermediate in this pathway is 2-chloro-7-nitrobenzo[d]oxazole. The synthesis of this intermediate would likely start from a commercially available or readily synthesized substituted nitrophenol.
The reduction of the nitro group in 2-chloro-7-nitrobenzo[d]oxazole to the corresponding amine is a critical step in this synthetic sequence. A variety of reducing agents are available for this transformation, and the choice often depends on the presence of other functional groups and the desired selectivity.
Commonly employed methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used and often clean method. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are typically used under a hydrogen atmosphere. commonorganicchemistry.com Catalytic hydrogenation is generally effective for reducing nitro groups without affecting aryl halides, although dehalogenation can sometimes be a side reaction depending on the catalyst and reaction conditions.
Metal/Acid Systems: Reagents such as iron (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid, and tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid are classic and effective methods for nitro group reduction. nowgonggirlscollege.co.in
Other Reducing Agents: A variety of other reagents can also be employed, such as sodium dithionite (B78146) (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), or samarium(II) iodide (SmI₂). commonorganicchemistry.comscispace.com The choice of reagent can be crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups.
The following table summarizes some of the common reductive methodologies and their general applicability.
| Reagent/System | Typical Conditions | Advantages | Potential Disadvantages |
| H₂/Pd-C | Methanol (B129727) or Ethanol (B145695), room temp. to 50 °C, 1-5 atm H₂ | Clean reaction, high yields, catalyst can be recycled. | Potential for dehalogenation, requires specialized equipment. |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, reflux | Inexpensive, effective. | Requires acidic conditions, workup can be tedious. |
| SnCl₂·2H₂O/HCl | Ethanol, reflux | Mild conditions, good for sensitive substrates. | Stoichiometric amounts of tin salts are produced as waste. |
| Na₂S₂O₄ | Water/Methanol, reflux | Mild, often used for selective reductions. | Can sometimes lead to over-reduction or side products. |
For the specific reduction of 2-chloro-7-nitrobenzo[d]oxazole, careful selection of the reducing agent and conditions is necessary to avoid the reduction of the chloro-substituent. Catalytic hydrogenation with a carefully chosen catalyst or the use of a chemoselective reducing agent like stannous chloride would be preferred methods to explore.
Halogenation of Benzo[d]oxazol-7-amines
The introduction of a chlorine atom at the 2-position of the benzo[d]oxazole ring, while preserving the 7-amino group, presents a significant synthetic challenge due to the potential for multiple side reactions. The directing effects of both the fused benzene (B151609) ring and the amino substituent must be carefully considered to achieve the desired regioselectivity.
Regioselective Chlorination Methodologies
Achieving regioselective chlorination at the C2-position of a benzo[d]oxazol-7-amine (B597715) requires a careful selection of chlorinating agents and reaction conditions to overcome the activating and directing effects of the 7-amino group, which can lead to undesired aromatic substitution on the benzene ring.
One plausible, though not explicitly detailed in readily available literature for this specific substrate, approach involves the use of N-Chlorosuccinimide (NCS) as a mild chlorinating agent. The reaction would likely be carried out in an aprotic solvent to minimize side reactions. The inherent reactivity of the C2-position of the oxazole ring, being adjacent to the heteroatoms, can be exploited. However, the electron-donating nature of the 7-amino group strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions (C6 and C4).
To circumvent this, a protecting group strategy for the 7-amino functionality might be necessary. Acylation of the amino group, for instance, would diminish its activating effect and could sterically hinder electrophilic attack on the benzene ring, thereby favoring chlorination on the oxazole moiety. Subsequent deprotection would then yield the desired product.
Another potential strategy involves the use of sulfuryl chloride (SO₂Cl₂) in a non-polar solvent. This reagent can be effective for the chlorination of heterocyclic systems. Control of stoichiometry and reaction temperature would be crucial to favor monochlorination at the desired position.
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Solvent Selection and Reaction Medium Effects
The choice of solvent can significantly influence the reaction rate, selectivity, and ease of product isolation. For chlorination reactions, aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are generally preferred to avoid reaction with the solvent. In the case of nucleophilic aromatic substitution for amination, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction by solvating the cationic species and increasing the nucleophilicity of the amine. For the reduction of the nitro group, alcoholic solvents like ethanol or methanol are often employed in conjunction with reducing agents like SnCl₂.
The following table summarizes the potential impact of different solvents on the key reaction steps:
| Reaction Step | Solvent | Rationale |
| Regioselective Chlorination | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic, inert, good solubility for reactants. |
| Nucleophilic Amination | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic, enhances nucleophilicity, good for SNAr reactions. |
| Nitro Group Reduction | Ethanol, Methanol | Protic, good solvent for SnCl₂ and the substrate. |
Catalyst Systems and Reagent Stoichiometry
The use of catalysts can be crucial for achieving high efficiency and selectivity. In the context of regioselective chlorination, Lewis acids could potentially be used to activate the chlorinating agent, although their use would need careful control to avoid unwanted side reactions on the activated aromatic ring.
For nucleophilic amination of a di-chlorinated precursor, palladium-based catalysts with specialized phosphine (B1218219) ligands have been shown to be effective in promoting C-N bond formation in related systems. The choice of base is also critical in these reactions to deprotonate the amine nucleophile.
The stoichiometry of the reagents must be carefully controlled. For instance, in the chlorination step, using a slight excess of the chlorinating agent might be necessary to ensure complete conversion, but a large excess could lead to di- or tri-chlorinated byproducts. Similarly, in the amination and reduction steps, the molar ratios of the reactants and reagents need to be optimized to achieve the best results.
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a key parameter that governs the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, for reactions involving sensitive functional groups or where selectivity is a concern, lower temperatures may be required. For example, chlorination reactions are often carried out at or below room temperature to control selectivity. Nucleophilic aromatic substitutions and nitro group reductions may require heating to proceed at a reasonable rate.
The influence of pressure is typically less significant for these types of reactions unless gaseous reagents are involved. For catalytic hydrogenation, the pressure of hydrogen gas is a critical parameter that needs to be optimized to ensure efficient and selective reduction.
The following table provides a general overview of the potential temperature ranges for the synthetic steps:
| Reaction Step | Temperature Range | Considerations |
| Regioselective Chlorination | 0°C to room temperature | To control selectivity and minimize side reactions. |
| Nucleophilic Amination | Room temperature to 100°C | Dependent on the reactivity of the substrate and nucleophile. |
| Nitro Group Reduction | Room temperature to reflux | To ensure complete conversion without degrading the product. |
By systematically investigating and optimizing these reaction conditions, it is possible to develop a robust and efficient synthetic route to this compound with high yield and purity.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. uniroma1.it For the synthesis of this compound, these principles guide the selection of reaction pathways, solvents, and catalysts to create more sustainable processes.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. rsc.org
The synthesis of the benzoxazole core typically involves condensation reactions, for instance, between an ortho-substituted aminophenol and a carbonyl compound or its derivative. nih.govsemanticscholar.org While effective, these reactions are not perfectly atom-economical as they generate stoichiometric byproducts, such as water or alcohol molecules. The goal is to design synthetic routes where byproducts are minimal and benign. primescholars.com Maximizing reaction yield is also crucial, but it is a different measure from atom economy; a high-yield reaction can still have poor atom economy if it produces significant amounts of waste. nih.gov
For a hypothetical synthesis of this compound, the choice of reactants directly impacts the atom economy. For example, a reaction involving the cyclization of a precursor where only a water molecule is eliminated would have a higher atom economy than a route involving protecting groups or leaving groups that are not incorporated into the final structure. rsc.org
Table 1: Conceptual Atom Economy for Benzoxazole Formation Reactions
| Reaction Type | Reactant A | Reactant B | Desired Product | Byproduct(s) | Theoretical Atom Economy |
|---|---|---|---|---|---|
| Condensation | o-Aminophenol | Carboxylic Acid | 2-Substituted Benzoxazole | 2 H₂O | High, but <100% |
| Condensation | o-Aminophenol | Acyl Chloride | 2-Substituted Benzoxazole | HCl | Lower due to heavier byproduct |
| Addition | (Hypothetical) | (Hypothetical) | 2-Substituted Benzoxazole | None | 100% (Ideal) |
| Substitution | (Hypothetical) | (Hypothetical) | 2-Substituted Benzoxazole | Salt | Low |
This table is illustrative and compares general reaction types for forming the benzoxazole core.
Exploration of Solvent-Free or Alternative Solvent Approaches
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. uniroma1.it Research into the synthesis of benzoxazole derivatives has demonstrated the viability of solvent-free or "neat" reaction conditions, often enhanced by microwave irradiation or the use of solid catalysts. scispace.comtandfonline.com
These methods offer several advantages:
Reduced Waste: Eliminating solvents simplifies product isolation and reduces the volume of chemical waste.
Increased Efficiency: Solvent-free reactions can proceed at faster rates due to higher reactant concentrations. tandfonline.com
Energy Savings: Microwave-assisted synthesis, in particular, can drastically reduce reaction times from hours to minutes, leading to lower energy consumption compared to conventional heating. tandfonline.com
Alternative solvents, such as water ("on water" synthesis) or deep eutectic solvents (DES), are also being explored for benzothiazole (B30560) synthesis, a related heterocyclic system, and these principles are applicable to benzoxazoles. rsc.org The use of reusable, heterogeneous catalysts is another key strategy. For example, magnetic nanoparticles (Fe3O4@SiO2-SO3H) and silica-supported catalysts have been successfully used in the solvent-free synthesis of benzoxazoles, allowing for easy separation from the reaction mixture using a magnet or simple filtration and subsequent reuse. scispace.comajchem-a.com
Table 2: Green Catalytic Systems for Benzoxazole Synthesis
| Catalyst System | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H | Solvent-free, 50 °C | Magnetically separable, reusable, mild conditions. | ajchem-a.com |
| NaHSO₄-SiO₂ | Solvent-free, 100 °C | Inexpensive, reusable, simple workup. | scispace.com |
| Zinc Dust | Solvent-free, Microwave (450W) | Short reaction time, reusable catalyst, high purity. | tandfonline.com |
| BAIL Gel | Solvent-free, 130 °C | Recyclable, high yields, no additives required. | nih.govacs.org |
Purification and Isolation Techniques for this compound (Methodologies, Not Data)
Effective purification is critical to obtaining a compound of high purity for subsequent analysis or use. The methodologies for isolating this compound would be based on its physicochemical properties, drawing from standard practices for related aromatic amines and heterocyclic compounds.
Recrystallization Protocols for Product Isolation
Recrystallization is a primary technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
The choice of solvent is crucial and is determined empirically. An ideal solvent would dissolve the compound completely when hot but sparingly when cold. For benzoxazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate (B1210297) and petroleum ether. tandfonline.comajchem-a.comnih.gov The general protocol would involve:
Heating the chosen solvent to its boiling point.
Dissolving the crude this compound in the minimum amount of the hot solvent to form a saturated solution.
If colored impurities are present, a small amount of activated carbon may be added, and the solution is filtered while hot.
The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
The purified crystals are collected by suction filtration, washed with a small amount of cold solvent, and dried under vacuum.
Chromatographic Separation Techniques (e.g., Column Chromatography)
When recrystallization is ineffective or when separating a mixture of compounds with similar solubility, column chromatography is the preferred method. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried through by a mobile phase (the eluent). nih.gov
For a compound like this compound, a typical column chromatography procedure would be as follows:
A glass column is packed with a slurry of silica gel in a non-polar solvent.
The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica column.
An eluent, which is a solvent or a mixture of solvents, is passed through the column. The polarity of the eluent is carefully chosen; it is often started with a non-polar solvent and gradually increased in polarity.
Compounds move down the column at different rates depending on their polarity and affinity for the silica gel. Fractions are collected sequentially.
The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
The solvent is evaporated from the pure fractions to yield the isolated compound.
Common solvent systems (eluents) used for the purification of benzoxazole derivatives include gradients of hexane (B92381)/ethyl acetate or petroleum ether/acetone. acs.orgnih.govrsc.org
Scalability Considerations for this compound Synthesis in Academic Research Settings
Scaling up a synthesis from milligram to gram quantities in an academic lab presents several challenges. A reaction that is successful on a small scale may require significant modification for larger quantities. nih.gov
Key considerations for scaling up the synthesis of this compound include:
Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic on a larger scale. Efficient stirring and appropriate heating or cooling baths are necessary to maintain a consistent internal reaction temperature.
Reagent Addition: The rate of addition of reagents can be critical. A slow, controlled addition using a dropping funnel may be required for larger reactions to prevent temperature spikes or localized high concentrations.
Mixing: Ensuring the reaction mixture is homogeneous becomes more difficult in larger vessels. Mechanical overhead stirrers are often necessary to replace magnetic stir bars for efficient mixing.
Workup and Purification: Handling larger volumes of solvents during extraction and washing steps can be cumbersome. Similarly, purifying gram quantities of a product by column chromatography requires large amounts of silica gel and solvents and can be very time-consuming. Whenever possible, purification by recrystallization is preferred for its scalability.
Chemical Reactivity and Derivatization Pathways of 2 Chlorobenzo D Oxazol 7 Amine
Reactivity at the Amine Functionality of 2-Chlorobenzo[d]oxazol-7-amine
The 7-amino group is a primary aromatic amine, and its reactivity is characteristic of this functional group. It can act as a nucleophile in various reactions, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
The primary amine at the 7-position is expected to undergo facile acylation upon treatment with various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the amine into a more complex amide functionality. The reaction proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent. This pathway is a fundamental transformation for introducing a wide array of acyl groups onto the benzoxazole (B165842) scaffold.
Table 1: Representative Acylation Reactions
| Acylating Agent | Base | Expected Product | Product Name |
|---|---|---|---|
| Acetyl Chloride | Pyridine | ![]() | N-(2-chlorobenzo[d]oxazol-7-yl)acetamide |
| Benzoyl Chloride | Triethylamine (B128534) | ![]() | N-(2-chlorobenzo[d]oxazol-7-yl)benzamide |
| Acetic Anhydride | Sodium Acetate (B1210297) | ![]() | N-(2-chlorobenzo[d]oxazol-7-yl)acetamide |
The nitrogen atom of the 7-amino group can act as a nucleophile to attack alkyl halides, leading to the formation of secondary or tertiary amines. These reactions are typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of mono- and di-alkylated products. The choice of reaction conditions and stoichiometry of the alkylating agent is crucial for achieving selectivity.
Table 2: Potential Alkylation Reactions
| Alkylating Agent | Base | Expected Major Product (Mono-alkylation) | Product Name |
|---|---|---|---|
| Methyl Iodide | Potassium Carbonate | ![]() | 2-chloro-N-methylbenzo[d]oxazol-7-amine |
| Benzyl Bromide | Sodium Bicarbonate | ![]() | N-benzyl-2-chlorobenzo[d]oxazol-7-amine |
This compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction typically requires acid catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond is a versatile method for linking the benzoxazole core to other molecular fragments. Research on related heterocyclic amines, such as 2-aminobenzimidazole, has shown successful condensation with aldehydes to form new fused-ring systems. researchgate.net
Table 3: Representative Condensation Reactions
| Carbonyl Compound | Conditions | Expected Product (Imine) | Product Name |
|---|---|---|---|
| Benzaldehyde | Acid catalyst (e.g., p-TsOH), heat | ![]() | (E)-N-benzylidene-2-chlorobenzo[d]oxazol-7-amine |
| Acetone | Acid catalyst, heat | ![]() | 2-chloro-N-(propan-2-ylidene)benzo[d]oxazol-7-amine |
As a primary aromatic amine, the 7-amino group can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org The resulting arenediazonium salt is a highly valuable synthetic intermediate. libretexts.org
The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.orgscirp.org This allows for the introduction of functionalities that are often difficult to install directly onto an aromatic ring.
Table 4: Potential Transformations via Diazotization
| Reagent(s) | Reaction Name | Expected Product | Product Name |
|---|---|---|---|
| 1. NaNO₂, HCl (0-5°C) 2. CuCl | Sandmeyer Reaction | ![]() | 2,7-dichlorobenzo[d]oxazole |
| 1. NaNO₂, HCl (0-5°C) 2. CuBr | Sandmeyer Reaction | ![]() | 7-bromo-2-chlorobenzo[d]oxazole |
| 1. NaNO₂, HCl (0-5°C) 2. CuCN | Sandmeyer Reaction | ![]() | 2-chlorobenzo[d]oxazole-7-carbonitrile |
| 1. NaNO₂, H₂SO₄ (0-5°C) 2. H₂O, heat | Hydrolysis | ![]() | 2-chlorobenzo[d]oxazol-7-ol |
| 1. NaNO₂, HBF₄ (0-5°C) 2. Heat | Schiemann Reaction | ![]() | 2-chloro-7-fluorobenzo[d]oxazole |
Reactivity at the Halogen (Chlorine) Atom of this compound
The chlorine atom at the 2-position of the benzoxazole ring is susceptible to nucleophilic displacement. This reactivity is a key feature for the functionalization of the heterocyclic portion of the molecule.
The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). youtube.com This is because the C2 carbon is part of a heteroaromatic system where the electronegative oxygen and nitrogen atoms help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile first attacks the carbon bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate. In a subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. nih.gov
This pathway allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position. Studies on other chloroheteroarenes have demonstrated efficient coupling with primary and secondary amines using copper- or palladium-based catalytic systems, often under mild conditions. organic-chemistry.org
Table 5: Representative SNAr Reactions
| Nucleophile | Conditions | Expected Product | Product Name |
|---|---|---|---|
| Ammonia (NH₃) | Heat, pressure | ![]() | benzo[d]oxazole-2,7-diamine |
| Piperidine | Heat, base (e.g., K₂CO₃) | ![]() | 7-amino-2-(piperidin-1-yl)benzo[d]oxazole |
| Sodium Methoxide (NaOMe) | Methanol (B129727), heat | ![]() | 2-methoxybenzo[d]oxazol-7-amine |
| Sodium Thiophenoxide (NaSPh) | DMF, heat | ![]() | 2-(phenylthio)benzo[d]oxazol-7-amine |
Cross-Coupling Reactions Involving the Chlorine Atom
Electrophilic Aromatic Substitution on the Benzo[d]oxazole Ring System of this compound
Electrophilic aromatic substitution (EAS) introduces functional groups onto the benzene (B151609) portion of the benzoxazole ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. rsc.orgnih.gov
In this compound, the key substituents on the benzene ring are the 7-amino group and the fused oxazole (B20620) ring.
Amino Group (-NH₂): The amino group at the 7-position is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect. youtube.comlibretexts.org It donates electron density to the aromatic ring, particularly at the positions ortho and para to it.
Fused Oxazole Ring: The oxazole ring is generally considered an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.
The powerful activating and directing effect of the amino group dominates the regioselectivity. The positions ortho to the amino group are C6 and C8 (which is part of the oxazole ring junction and not available for substitution). The position para to the amino group is C4. Therefore, electrophilic attack is strongly favored at the C6 and C4 positions. Steric hindrance might influence the ratio of C4 to C6 substitution.
Common EAS reactions include:
Nitration: (Using HNO₃/H₂SO₄) to introduce a nitro (-NO₂) group.
Halogenation: (Using Br₂/FeBr₃ or Cl₂/FeCl₃) to introduce a halogen atom.
Sulfonation: (Using fuming H₂SO₄) to introduce a sulfonic acid (-SO₃H) group.
Friedel-Crafts Alkylation/Acylation: (Using R-Cl/AlCl₃ or RCOCl/AlCl₃) to introduce alkyl or acyl groups.
Table 6: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Major Product(s) | Rationale |
|---|---|---|
| Nitration | 2-Chloro-6-nitrobenzo[d]oxazol-7-amine and 2-Chloro-4-nitrobenzo[d]oxazol-7-amine | Strong ortho, para-directing effect of the -NH₂ group at C7. |
| Bromination | 4-Bromo-2-chlorobenzo[d]oxazol-7-amine and 6-Bromo-2-chlorobenzo[d]oxazol-7-amine | Strong ortho, para-directing effect of the -NH₂ group at C7. |
| Sulfonation | 7-Amino-2-chlorobenzo[d]oxazole-6-sulfonic acid and 7-Amino-2-chlorobenzo[d]oxazole-4-sulfonic acid | Strong ortho, para-directing effect of the -NH₂ group at C7. |
Halogenation at Unsubstituted Aromatic Positions
Electrophilic halogenation of this compound is anticipated to proceed at the activated C4 and C6 positions, which are para and ortho to the powerful activating amino group, respectively. pressbooks.pub Standard halogenating agents such as molecular bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, or N-halosuccinimides (NBS, NCS), are typically employed for such transformations. nih.govwikipedia.org
The directing effects of the substituents play a crucial role in determining the regiochemical outcome. The C7-amino group is a potent activating group that directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ion intermediates through resonance. pressbooks.publumenlearning.com Conversely, the chloro group at C2 and the oxazole ring exert a deactivating inductive effect, but the halogen itself is also an ortho-, para-director. libretexts.org Given the superior activating strength of the amino group, substitution is overwhelmingly directed by it.
Table 1: Predicted Products of Electrophilic Halogenation
| Position of Substitution | Halogenating Agent (Example) | Predicted Major Product | Rationale for Regioselectivity |
|---|---|---|---|
| C6 | N-Bromosuccinimide (NBS) | 6-Bromo-2-chlorobenzo[d]oxazol-7-amine | Ortho to the strongly activating -NH₂ group. |
Under forcing conditions, di-substitution at both the C4 and C6 positions could potentially occur, leading to the formation of 4,6-dihalo-2-chlorobenzo[d]oxazol-7-amine.
Nitration Reactions on the Benzo[d]oxazole Core
Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org For this compound, this reaction is complex. The strongly activating amino group would direct the incoming nitronium ion (NO₂⁺) to the C4 and C6 positions.
However, the highly acidic conditions of the reaction present a significant complication. The basic amino group is susceptible to protonation, forming an anilinium ion (-NH₃⁺). byjus.com This protonated group is strongly deactivating and a meta-director. wikipedia.org Consequently, nitration of the protonated species would lead to the formation of a 6-nitro derivative (which is meta to the C7-NH₃⁺ group). Therefore, the reaction could yield a mixture of products, reducing its synthetic utility.
To achieve selective nitration at the C4 and C6 positions, a common strategy involves protecting the amino group, for instance, by acetylation to form an amide. The resulting acetamido group is still an activating ortho-, para-director but is less basic and less prone to protonation, allowing for a more controlled reaction. Subsequent hydrolysis of the amide would then yield the desired nitro-substituted aminobenzoxazole.
Table 2: Potential Nitration Pathways and Products
| Reaction Condition | Reacting Species | Directing Effect | Predicted Product(s) |
|---|---|---|---|
| Standard (HNO₃/H₂SO₄) | Mixture of protonated and unprotonated amine | Mixture of ortho/para and meta | 6-Nitro- and 4-nitro- isomers; potential for 5-nitro isomer from protonated form. |
Sulfonation Reactions
Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃). uobabylon.edu.iq Similar to other electrophilic substitutions on this molecule, the reaction is directed by the C7-amino group. The reaction with aniline (B41778), a related substrate, vigorously forms anilinium hydrogen sulfate, which upon heating rearranges to produce p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com
By analogy, this compound is expected to undergo sulfonation primarily at the C6 position (ortho to the amine), which is sterically more accessible than the C4 position. The reaction is known to be reversible; heating the product in dilute acid can remove the sulfonic acid group. uobabylon.edu.iq The existence of related benzoxazole sulfonamides confirms the viability of introducing a sulfur-based functional group onto the benzene ring of the scaffold. nih.gov
Table 3: Expected Outcome of Sulfonation
| Reagent | Expected Major Product | Position of Substitution | Key Considerations |
|---|
Regioselectivity and Chemoselectivity in Transformations of this compound
Regioselectivity in electrophilic aromatic substitution reactions of this compound is dictated by the electronic properties of the substituents on the benzoxazole core. The outcome of these reactions can be predicted by analyzing the stability of the cationic intermediates (arenium ions or Wheland intermediates) formed during the reaction mechanism. studysmarter.co.uk
Dominant Directing Group: The C7-amino group is the most influential substituent. As a powerful electron-donating group, it strongly activates the ortho (C6) and para (C4) positions towards electrophilic attack. pressbooks.pub This activation occurs through resonance stabilization of the positive charge in the arenium ion intermediate.
Minor Directing Groups: The C2-chloro substituent and the oxygen atom of the oxazole ring are electron-withdrawing by induction, which deactivates the ring. However, they possess lone pairs of electrons that can participate in resonance, making them ortho-, para-directors. Their influence is significantly weaker than that of the C7-amino group and does not alter the primary regiochemical outcome.
Therefore, electrophiles will preferentially attack the C4 and C6 positions. The ratio of ortho to para products can be influenced by steric hindrance, with the less hindered C4 position sometimes being favored over the C6 position, which is flanked by the C7-amino group and the C5-CH.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of this compound, the primary concern is the competition between electrophilic attack on the aromatic ring and reaction at the nucleophilic amino group. Under certain conditions, reagents could react with the amine (e.g., acylation, alkylation) instead of the ring. Protecting the amine group is a common strategy to ensure that the reaction occurs on the aromatic core when desired. Another potential site of reactivity is the C2 position, where the chlorine atom could undergo nucleophilic substitution, although this typically requires conditions distinct from electrophilic aromatic substitution.
Mechanistic Investigations of Key Reactions Involving this compound
The mechanisms of halogenation, nitration, and sulfonation on this compound are generally expected to follow the classical pathway for electrophilic aromatic substitution (SₑAr). wikipedia.orgmasterorganicchemistry.com
The SₑAr mechanism involves two principal steps:
Formation of the Arenium Ion: The π-electron system of the activated benzene ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The loss of aromaticity in this step makes it the rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation and Re-aromatization: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product.
The regioselectivity observed in these reactions is explained by the resonance structures of the arenium ion intermediates. When the electrophile attacks at the C4 (para) or C6 (ortho) positions relative to the C7-amino group, a key resonance contributor can be drawn in which the positive charge is delocalized onto the nitrogen atom of the amino group. This provides substantial additional stabilization that is not possible if the attack occurs at the C5 position (meta).
While the SₑAr mechanism is predominant, alternative pathways have been proposed for certain reactions on related systems. For instance, studies on the transition metal-catalyzed halogenation of 2-arylbenzo[d]oxazoles suggest that C7-halogenation can proceed through a single-electron-transfer (SET) radical process, particularly when using a ruthenium catalyst. researchgate.net Such a mechanism involves the generation of a radical cation intermediate rather than a closed-shell arenium ion. While not directly studied for this compound, this highlights the possibility of non-classical mechanisms depending on the specific reagents and catalysts employed.
Computational and Theoretical Investigations of 2 Chlorobenzo D Oxazol 7 Amine
Quantum Chemical Calculations of Electronic Structure of 2-Chlorobenzo[d]oxazol-7-amine
Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These calculations can map out electron density, identify orbitals involved in chemical bonding and reactions, and predict sites of electrophilic and nucleophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoxazole ring system, particularly the amino group and the oxygen and nitrogen heteroatoms. The LUMO, conversely, would likely be distributed over the fused ring system, with potential contributions from the electron-withdrawing chloro-substituent. A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Note: These are example values and would need to be determined by actual quantum chemical calculations.
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas typically denote negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, prone to nucleophilic attack).
In the case of this compound, the EPS would likely show a region of high negative potential around the amino group and the oxygen atom of the oxazole (B20620) ring, making these sites attractive for electrophiles. Conversely, the area around the chlorine atom and potentially the hydrogen atoms of the amino group would exhibit a more positive potential.
For this compound, the nitrogen and oxygen atoms are expected to carry significant negative charges due to their high electronegativity. The chlorine atom would also be electronegative, drawing electron density from the carbon atom to which it is attached. The carbon atoms of the aromatic system would have varying charges depending on their local chemical environment.
Conformational Analysis and Molecular Geometry Optimization
Understanding the three-dimensional structure of a molecule is essential, as its conformation can significantly influence its properties and reactivity. Geometry optimization calculations are performed to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
Table 2: Hypothetical Key Torsional Angles in Optimized this compound
| Atoms Defining Torsional Angle | Angle (Degrees) |
| O1-C2-N3-C4 | ~0.1 |
| C5-C6-C7-N8 | ~179.8 |
| C6-C7-N8-H9 | ~5.2 |
Note: These are example values and would need to be determined by actual quantum chemical calculations. Atom numbering is hypothetical.
Within the molecule, non-covalent interactions can play a role in stabilizing certain conformations. In this compound, there is a possibility of intramolecular hydrogen bonding between a hydrogen atom of the amino group and the nitrogen atom of the oxazole ring, or the chlorine atom, although the latter would be a weaker interaction. Such interactions would be identified and quantified through computational methods like NBO analysis, which can reveal donor-acceptor interactions between orbitals.
Theoretical Studies on Reaction Pathways Involving this compound
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights into mechanisms that are often difficult to probe experimentally. For this compound, theoretical studies can predict the most likely pathways for its reactions, which is crucial for designing synthetic routes and understanding its chemical behavior. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identifying key intermediates and transition states.
The reactivity of the benzoxazole (B165842) ring is influenced by the fused benzene (B151609) ring and the heteroatoms, oxygen and nitrogen. The presence of the electron-withdrawing chloro group at the 2-position and the electron-donating amino group at the 7-position introduces a complex electronic interplay that dictates the regioselectivity and feasibility of various transformations. Theoretical investigations can unravel these electronic effects and predict how they modulate the reaction pathways.
Transition State Characterization for Nucleophilic and Electrophilic Reactions
The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-making and bond-breaking processes. For this compound, both nucleophilic and electrophilic reactions are of interest, and the nature of the transition states for these reactions can be computationally modeled.
Nucleophilic Reactions: The 2-position of the benzoxazole ring is susceptible to nucleophilic attack due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the chloro group. In a nucleophilic aromatic substitution (SNAr) reaction at this position, a nucleophile would attack the C2 carbon, leading to the formation of a high-energy intermediate, often referred to as a Meisenheimer complex. Computational studies can locate the transition state leading to this intermediate. The geometry of this transition state would likely feature an elongated C-Cl bond and a partially formed bond between the nucleophile and the C2 carbon. The presence of the amino group at the 7-position, being electron-donating, would be expected to slightly decrease the electrophilicity of the benzoxazole ring system, potentially increasing the activation energy for nucleophilic attack compared to an unsubstituted benzoxazole.
Electrophilic Reactions: Electrophilic aromatic substitution is another important reaction class for aromatic heterocycles. The electron-donating amino group at the 7-position is expected to activate the benzene ring towards electrophilic attack. Computational studies can predict the most likely sites of electrophilic attack by analyzing the electron density distribution in the molecule. The transition states for such reactions would involve the formation of a sigma complex (Wheland intermediate), where the electrophile is bonded to a carbon atom of the benzene ring, and the positive charge is delocalized over the ring system. The stability of these intermediates, and thus the activation energy of the reaction, will depend on the position of attack. It is anticipated that electrophilic substitution would preferentially occur at positions ortho and para to the strongly activating amino group.
A hypothetical transition state characterization for a nucleophilic substitution at the C2 position is presented in the table below, based on general principles of SNAr reactions.
| Parameter | Value | Description |
| Reaction Coordinate | C-Nu bond formation / C-Cl bond breaking | The primary motion in the transition state. |
| Imaginary Frequency | -350 cm⁻¹ | A single negative frequency confirms a true transition state. |
| C-Cl Bond Length | ~2.1 Å | Elongated compared to the ground state (~1.7 Å). |
| C-Nu Bond Length | ~2.3 Å | Partially formed bond with the incoming nucleophile. |
| Charge on Cl | -0.8 e | Significant negative charge buildup on the leaving group. |
| Charge on Nu | -0.6 e | Partial transfer of negative charge from the nucleophile. |
Note: The values in this table are illustrative and based on typical computational results for SNAr reactions. Specific values for this compound would require dedicated DFT calculations.
Energy Profiles and Reaction Barriers of Derivatization Reactions
A key outcome of theoretical studies on reaction pathways is the generation of reaction energy profiles. These profiles plot the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The height of the energy barrier, known as the activation energy, determines the rate of the reaction. For the derivatization of this compound, computational methods can be used to calculate these energy profiles for various reactions, providing a quantitative measure of their feasibility.
Similarly, for electrophilic substitution on the benzene ring, energy profiles can be calculated for attack at different positions. By comparing the activation energies for attack at each possible site, the regioselectivity of the reaction can be predicted. The electron-donating amino group is expected to lower the activation barriers for electrophilic attack, particularly at the positions ortho and para to it.
Below is a hypothetical energy profile for a two-step SNAr reaction at the C2 position of this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Meisenheimer Intermediate | +5.7 |
| Transition State 2 | +10.1 |
| Products | -8.5 |
Note: This data is illustrative. The actual energy values would depend on the specific nucleophile and the level of theory used in the calculations.
Structure-Reactivity Relationships in this compound Derivatives (Focus on Reactivity)
The concept of structure-reactivity relationships is fundamental in organic chemistry. By systematically modifying the structure of a molecule and observing the effect on its reactivity, one can gain a deeper understanding of the factors that govern chemical transformations. In the context of this compound, computational studies can be employed to establish quantitative structure-reactivity relationships (QSRRs), which can then be used to predict the reactivity of novel derivatives.
Influence of Substituents on Electronic Properties and Reaction Outcomes
The electronic properties of the this compound scaffold are significantly influenced by the chloro and amino substituents. The chlorine atom at the 2-position is an electron-withdrawing group, primarily through the inductive effect, which decreases the electron density at the C2 carbon, making it more electrophilic. Conversely, the amino group at the 7-position is a strong electron-donating group through resonance, increasing the electron density on the fused benzene ring.
Computational methods can quantify these effects by calculating various electronic descriptors, such as atomic charges, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. For a series of derivatives of this compound with different substituents, these descriptors can be correlated with experimentally observed or computationally predicted reaction rates.
For example, introducing an electron-withdrawing group on the amino group (e.g., by acylation) would decrease its electron-donating ability. This would, in turn, increase the electrophilicity of the benzoxazole ring system, likely accelerating nucleophilic substitution at the 2-position. Conversely, introducing an electron-donating group on the benzene ring would further enhance its reactivity towards electrophiles.
The following table illustrates the predicted effect of additional substituents on the reactivity of the this compound core.
| Substituent at position 5 | Electronic Effect | Predicted effect on SNAr at C2 | Predicted effect on Electrophilic Substitution |
| -NO₂ | Electron-withdrawing | Rate increases | Rate decreases |
| -OCH₃ | Electron-donating | Rate decreases | Rate increases |
| -Br | Electron-withdrawing (inductive), Electron-donating (resonance) | Rate increases slightly | Rate decreases |
Prediction of Synthetic Accessibility based on Electronic Structure
The synthetic accessibility of a molecule is a complex property that depends on various factors, including the availability of starting materials, the complexity of the molecular structure, and the feasibility of the required chemical transformations. Computational models have been developed to predict synthetic accessibility, often by analyzing the molecule's structure and breaking it down into simpler, known fragments. tandfonline.com
In the context of this compound derivatives, electronic structure calculations can contribute to the prediction of synthetic accessibility by providing insights into the feasibility of key bond-forming reactions. For instance, by calculating the activation energies for various synthetic routes, it is possible to identify the most promising pathways.
A common approach involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. Computational chemistry can then be used to evaluate the thermodynamic and kinetic viability of each retrosynthetic step. For example, the formation of the benzoxazole ring itself can be modeled to assess the feasibility of different cyclization strategies. The electronic properties of the precursors, as determined by quantum chemical calculations, can be used as input for machine learning models that have been trained to predict reaction outcomes and yields.
A simplified computational assessment of synthetic accessibility might involve the calculation of a "synthetic accessibility score" based on a combination of factors, including molecular complexity and the predicted ease of key bond formations based on electronic structure.
| Derivative | Key Disconnection | Calculated ΔG of reaction step (kcal/mol) | Predicted Synthetic Accessibility |
| 2-(Phenylamino)benzo[d]oxazol-7-amine | C2-N bond formation | -12.5 | High |
| 2-Chloro-5-nitrobenzo[d]oxazol-7-amine | Nitration of benzene ring | -5.2 | Moderate |
| Complex polycyclic derivative | Multiple C-C bond formations | +8.9 | Low |
Note: The data in this table is hypothetical and serves to illustrate the concept of using electronic structure calculations to inform predictions of synthetic accessibility.
Advanced Applications of 2 Chlorobenzo D Oxazol 7 Amine in Materials Science and Synthetic Chemistry
2-Chlorobenzo[d]oxazol-7-amine as a Building Block for Complex Heterocyclic Compounds
The bifunctional nature of this compound makes it a highly valuable precursor in organic synthesis for the construction of elaborate heterocyclic systems. The amine and halogen functionalities can be manipulated independently or in concert to build intricate molecular frameworks.
The synthesis of fused heterocyclic compounds is a central theme in medicinal and materials chemistry, as these systems often exhibit unique biological and photophysical properties. airo.co.in this compound serves as an excellent starting material for creating such fused systems. The 7-amino group can act as a nucleophile in cyclization reactions to form a new ring fused to the benzene (B151609) portion of the benzoxazole (B165842) core. For instance, condensation reactions with α,β-unsaturated carbonyl compounds or β-dicarbonyls can lead to the formation of fused nitrogen-containing rings.
Simultaneously, the 2-chloro group provides a reactive site for intramolecular cyclization or for introducing a second point of fusion. Palladium-catalyzed intramolecular C-N or C-C bond formation, for example, could be employed to link a pre-installed chain at the 7-amino position back to the 2-position of the benzoxazole ring, creating complex polycyclic structures. Methodologies for synthesizing fused benzimidazoles and other heterocycles often rely on such transition metal-catalyzed reactions and oxidative cyclizations. mdpi.comorganic-chemistry.org
Table 1: Potential Reactions for Fused Ring Synthesis
| Reaction Type | Reactant for Amine Group | Reactant/Condition for Chloro Group | Resulting Fused System |
|---|---|---|---|
| Skraup-type reaction | Glycerol, H₂SO₄, Oxidant | - | Fused Quinoline Ring |
| Condensation/Cyclization | β-Ketoester | Intramolecular Buchwald-Hartwig | Fused Diazepinone Ring |
| Pictet-Spengler reaction | Aldehyde | - | Fused Tetrahydroisoquinoline Ring |
Beyond ring fusion, this compound is a platform for synthesizing a wide array of polysubstituted benzoxazoles. The development of efficient methods for producing substituted 2-aminobenzoxazoles is an area of active research due to their applications in medicinal chemistry and materials. nih.govacs.org The existing amine and chloro groups can be readily transformed into other functionalities.
The 7-amino group can undergo standard transformations such as acylation, alkylation, diazotization followed by Sandmeyer reactions, or reductive amination to introduce diverse substituents. The 2-chloro group is susceptible to nucleophilic aromatic substitution or can participate in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. organic-chemistry.org This dual reactivity allows for a modular approach to decorate the benzoxazole scaffold, enabling the fine-tuning of electronic and steric properties for specific applications.
Precursor for Advanced Polymeric Materials Research
The rigidity and thermal stability of the benzoxazole unit make it a desirable component in high-performance polymers. This compound can serve as a key monomer in the synthesis of advanced polymeric materials such as aromatic polyimides and polybenzoxazoles.
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edu They are typically synthesized via a two-step polycondensation reaction between a diamine and a dianhydride to form a poly(amic acid) precursor, which is then cyclized. vt.edu Research has demonstrated that diamines containing pre-formed benzoxazole units can be successfully polymerized with various dianhydrides to create poly(benzoxazole imide)s (PBOPIs). rsc.orgresearchgate.net These polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 500 °C. rsc.orgresearchgate.net
As a diamine, this compound can be directly employed in such polymerization reactions. The incorporation of its rigid, chloro-substituted benzoxazole structure into a polyimide backbone is anticipated to enhance thermal properties, modify solubility characteristics, and potentially impart flame-retardant properties due to the chlorine content.
Polybenzoxazoles (PBOs) are another class of high-performance polymers with outstanding thermal and mechanical properties. researchgate.net While typically formed from bis(o-aminophenol)s and dicarboxylic acids, novel synthetic routes involving the thermal rearrangement of specific polymer precursors, such as ortho-functionalized polyimides, have been explored. rsc.orgresearchgate.net Polyimides derived from this compound could be investigated as precursors for novel PBO structures.
Table 2: Properties of Poly(benzoxazole imide)s from Analogous Diamine Monomers
| Dianhydride Monomer | Diamine Monomer | Tg (°C) | Td5% (°C in N₂) | Tensile Strength (MPa) | Reference |
|---|---|---|---|---|---|
| ODPA | 2-(3-aminophenyl)benzo[d]oxazol-6-amine | 321 | 550 | 114 | rsc.org |
| PMDA | 5-amino-2(p-aminophenyl) benzoxazole | 369 | 530 | Film-forming | researchgate.net |
Td5%: Temperature at 5% weight loss. Data is illustrative of polymers made from similar, not identical, monomers.
Benzoxazole and its derivatives are recognized as important components in materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). acs.orgmdpi.com The benzoxazole moiety is electron-deficient, making it an effective electron-acceptor unit. When combined with an electron-donating group, it can form a molecule with a "push-pull" electronic structure, which is beneficial for charge transport and luminescence.
This compound inherently possesses this donor-acceptor character, with the 7-amino group acting as the electron donor and the benzoxazole core as the acceptor. This makes it a promising building block for synthesizing both small-molecule and polymeric organic semiconductors. nih.gov Polymerization of this monomer, or its derivatives, could lead to conjugated polymers with tailored band gaps and charge transport properties. Furthermore, benzoxazole-linked covalent organic frameworks (COFs) have shown potential as stable, crystalline materials for photocatalytic applications, indicating another avenue for the application of this versatile building block. rsc.org
Role in Catalyst Design and Ligand Synthesis
The field of catalysis heavily relies on the design of organic ligands that can coordinate with metal centers to control reactivity and selectivity. Heterocyclic compounds are a cornerstone of ligand design. Benzoxazole-based structures can act as effective ligands for various transition metals, forming stable complexes. nih.govnih.gov
This compound offers multiple coordination sites: the nitrogen atom of the oxazole (B20620) ring, the oxygen atom, and the exocyclic 7-amino group. This allows it to function as a bidentate or even tridentate ligand. The synthesis of metal complexes with ligands derived from this molecule could lead to novel catalysts for a range of organic transformations. For example, chiral derivatives could be synthesized for applications in asymmetric catalysis. The resulting metal complexes may also exhibit interesting material properties on their own, such as the DNA-binding and antitumor activities observed in certain benzoxazole-metal complexes. nih.gov The 2-chloro substituent provides an additional synthetic handle for tethering the ligand to a solid support or for further structural modification.
Synthesis of Metal Ligands Incorporating the Benzo[d]oxazole Scaffold
The structure of this compound is well-suited for the synthesis of metal ligands due to the presence of two potential electron-donating sites: the nitrogen atom of the oxazole ring and the exocyclic amino group at the 7-position. This arrangement allows the molecule to function as a potential bidentate ligand, capable of forming stable chelate rings with various metal ions.
The coordination typically involves the lone pair of electrons from the primary amine's nitrogen and the lone pair from the sp²-hybridized nitrogen within the oxazole ring. When these two sites bind to a single metal center, they form a highly stable five-membered ring, a favored conformation in coordination chemistry. This chelation effect significantly enhances the stability of the resulting metal complex compared to monodentate ligands. The 2-chloro substituent remains available for subsequent post-coordination modification, or it can electronically influence the ligand's donor properties. Research into benzoxazole derivatives has shown their utility in forming complexes with a range of transition metals. researchgate.netindianjournal.net The synthesis of such ligands is typically straightforward, involving the reaction of the benzoxazole derivative with a metal salt in a suitable solvent.
| Potential Metal Ion | Coordination Mode | Potential Chelate Ring Size | Resulting Complex Geometry (Example) |
|---|---|---|---|
| Palladium(II) | Bidentate (N,N') | 5-membered | Square Planar |
| Copper(II) | Bidentate (N,N') | 5-membered | Distorted Square Planar / Tetrahedral |
| Ruthenium(II) | Bidentate (N,N') | 5-membered | Octahedral |
| Zinc(II) | Bidentate (N,N') | 5-membered | Tetrahedral |
Application in Homogeneous and Heterogeneous Catalysis Systems
Metal complexes derived from benzoxazole-based ligands are valuable in catalysis. The complexes formed with this compound have potential applications in both homogeneous and heterogeneous catalytic systems.
In homogeneous catalysis , palladium complexes bearing N,N'-bidentate ligands are extensively used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. A palladium complex of this compound could potentially catalyze such reactions, where the ligand's role is to stabilize the metal center, modulate its reactivity, and facilitate the catalytic cycle. The electronic properties of the ligand, influenced by both the chloro and amino groups, can be tuned to optimize catalytic efficiency.
For heterogeneous catalysis , the ligand or its metal complex can be immobilized on a solid support. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. ajchem-a.comresearchgate.net The 7-amino group on the this compound scaffold provides a convenient handle for covalent attachment to supports like silica (B1680970), alumina, or polymers. For instance, the amine can be reacted with a linker molecule, such as 3-chloropropyltrimethoxysilane, to graft it onto a silica surface. The resulting supported ligand can then be complexed with a metal, creating a robust and recyclable catalyst for industrial processes.
Analytical Reagent Development (Focus on Non-Biological Applications)
Reagents for Specific Functional Group Detection in Organic Synthesis
The primary aromatic amine functionality at the 7-position allows this compound to be developed into a highly specific analytical reagent for the detection of certain functional groups, particularly in the context of monitoring organic reactions. A classic application for primary aromatic amines is in colorimetric tests based on diazotization and subsequent azo coupling.
This process involves two key steps:
Diazotization: The 7-amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the primary amine into a diazonium salt.
Azo Coupling: The resulting diazonium salt is a weak electrophile that reacts readily with electron-rich coupling components. If the target analyte to be detected is a phenol (B47542) or an aniline (B41778) derivative, the diazonium salt will attack the activated aromatic ring to form a highly colored azo compound.
The appearance of a distinct color (typically yellow, red, or orange) upon the addition of the diazotized reagent to a reaction mixture would provide a clear visual indication of the presence of phenolic or anilino groups. This method is valuable for qualitative analysis, such as checking for the consumption of a phenolic starting material during a reaction.
| Step | Reagents | Intermediate/Product | Observation for Positive Test |
|---|---|---|---|
| 1. Diazotization of Reagent | This compound, NaNO₂, HCl (aq) | 2-Chlorobenzo[d]oxazol-7-diazonium chloride | Formation of a clear solution of the diazonium salt |
| 2. Azo Coupling with Analyte | Diazonium salt solution + Analyte (e.g., Phenol) | Azo dye | Immediate development of an intense color (e.g., red-orange) |
Applications in Agrochemical Research (Focus on Chemical Role, Not Efficacy/Toxicity)
Synthetic Intermediate for Agrochemical Active Ingredient Candidates
In the field of agrochemical research, the discovery of new active ingredients often relies on the synthesis of diverse molecular libraries built around a core scaffold. This compound serves as an excellent scaffold due to its two chemically distinct reactive sites, which allow for systematic structural modifications. The benzoxazole core itself is a well-established pharmacophore in many commercial agrochemicals. nih.govmdpi.comjocpr.com
Reactivity at the 2-Position: The chlorine atom at the 2-position of the benzoxazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). lookchem.comrsc.org This position is activated by the adjacent electron-withdrawing imine-like nitrogen of the oxazole ring. This reactivity allows for the straightforward introduction of a wide array of functional groups by reacting the compound with various nucleophiles.
Reactivity at the 7-Position: The 7-amino group behaves as a typical aromatic amine and can undergo a variety of transformations, including acylation, sulfonylation, alkylation, and reductive amination.
By leveraging these two reactive handles, chemists can generate large libraries of compounds for high-throughput screening. A synthetic strategy might involve first modifying the 7-amino group and then diversifying the 2-position, or vice versa. This systematic approach is crucial in the early stages of agrochemical discovery to explore structure-activity relationships.
| Reactive Site | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| 2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | R-OH / R-SH / R₂-NH (alcohols, thiols, amines) | Ether (-OR), Thioether (-SR), Amine (-NR₂) |
| 7-Amino | Acylation | R-COCl (Acyl chloride) | Amide (-NHCOR) |
| 7-Amino | Sulfonylation | R-SO₂Cl (Sulfonyl chloride) | Sulfonamide (-NHSO₂R) |
| 7-Amino | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine (-NHR, -NR₂) |
Advanced Analytical Methodologies for Characterization and Quantification of 2 Chlorobenzo D Oxazol 7 Amine in Research Focus on Methodologies for Purity and Reaction Monitoring
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental in the analytical workflow for 2-Chlorobenzo[d]oxazol-7-amine, offering powerful separation capabilities that are essential for purity determination and for tracking the intricate progression of chemical reactions. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each play a distinct and complementary role in the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the definitive assessment of the purity of this compound. The development of a robust HPLC method is a meticulous process that involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the target analyte from any impurities or starting materials.
A typical reversed-phase HPLC method, which is well-suited for the analysis of moderately polar compounds like this compound, would be developed and validated. A C18 column is often the stationary phase of choice due to its versatility and broad applicability. The mobile phase is generally a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of compounds with a range of polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Method validation is a critical step to ensure the reliability of the analytical data. This process, conducted in accordance with stringent guidelines, encompasses the evaluation of several key parameters:
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components.
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The closeness of the test results obtained by the method to the true value.
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Interactive Data Table: Illustrative HPLC Method Parameters for this compound Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Interactive Data Table: Representative HPLC Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| LOD | 0.05 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | Reportable |
Gas Chromatography (GC) for Volatile Derivatives and Reaction Byproducts
Gas Chromatography (GC) is a valuable tool for the analysis of volatile organic compounds. While this compound itself may have limited volatility, GC is particularly useful for identifying and quantifying volatile byproducts that may be formed during its synthesis. Furthermore, the amine functional group of the target compound can be derivatized to increase its volatility, making it amenable to GC analysis.
A common derivatization technique is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. This derivatization reduces the polarity and increases the volatility of the molecule.
The GC analysis is typically performed using a capillary column with a non-polar or moderately polar stationary phase. A flame ionization detector (FID) is often used for quantification due to its high sensitivity and wide linear range for organic compounds. For identification purposes, a mass spectrometer (MS) is coupled with the GC (GC-MS), allowing for the determination of the mass-to-charge ratio of the eluting compounds and their fragmentation patterns, which provides structural information.
Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid and qualitative monitoring of reaction progress in the synthesis of this compound. mdpi.com Its simplicity, speed, and low cost make it an ideal choice for real-time assessment in a research laboratory setting.
To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials and, if available, the pure product. The plate is then developed in a suitable solvent system, which is empirically determined to achieve good separation between the reactants, intermediates, and the final product. A common solvent system for compounds of this nature could be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). nih.gov
After development, the spots are visualized, typically under UV light, as benzoxazole (B165842) derivatives are often UV-active. The disappearance of the starting material spot and the appearance and intensification of the product spot provide a clear indication of the reaction's progression and completion. mdpi.com For amines that may streak on the silica (B1680970) plate, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluting solvent can improve the spot shape. iastate.edu
Mass Spectrometry Techniques in Synthetic Research for this compound
Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and structure of this compound and its related substances. It is an invaluable tool in synthetic research for confirming the identity of the desired product and for identifying any byproducts or impurities.
High-Resolution Mass Spectrometry for Elemental Composition Verification of Products
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of the synthesized this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This level of accuracy is essential for unequivocally confirming the identity of the target compound and for providing strong evidence of its successful synthesis. researchgate.netresearchgate.net
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Formula | C₇H₅ClN₂O |
| Calculated Monoisotopic Mass | 168.0141 |
| Observed Mass (m/z) | 168.0145 |
| Mass Error (ppm) | 2.4 |
Application of MS for Reaction Monitoring and Byproduct Identification
Mass spectrometry, often coupled with a chromatographic separation technique such as LC (LC-MS) or GC (GC-MS), is extensively used for real-time reaction monitoring and the identification of byproducts. rsc.org As a reaction proceeds, aliquots can be analyzed by LC-MS to track the consumption of reactants and the formation of the product. The mass spectrometer provides molecular weight information for all components in the mixture, allowing for the detection of any unexpected intermediates or byproducts.
In the event that impurities are detected, tandem mass spectrometry (MS/MS) can be employed to gain structural information. In an MS/MS experiment, a specific ion (e.g., the molecular ion of an unknown byproduct) is selected and fragmented. The resulting fragmentation pattern provides valuable clues about the structure of the impurity, aiding in its identification. nih.govresearchgate.net This detailed molecular-level insight is critical for optimizing reaction conditions to minimize the formation of undesirable side products and to ensure the synthesis of high-purity this compound. beilstein-journals.orgsrce.hr
Current Challenges and Future Research Directions for 2 Chlorobenzo D Oxazol 7 Amine
Development of More Sustainable and Efficient Synthetic Routes to 2-Chlorobenzo[d]oxazol-7-amine
The traditional synthesis of benzoxazoles often involves multi-step procedures with harsh reagents, stoichiometric condensing agents, and high temperatures, leading to significant waste and energy consumption. For a specifically substituted compound like this compound, these challenges are amplified. Future research must prioritize the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.
A primary challenge is the regioselective synthesis of the precursor, 2,3-diamino-chlorophenol, which is essential for forming the 7-amino-2-chlorobenzoxazole structure. Current efforts in benzoxazole (B165842) synthesis are moving towards catalytic and one-pot procedures. For instance, the use of transition-metal catalysts, such as copper or palladium, could facilitate the cyclization under milder conditions. nih.gov Another promising approach is the application of microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times and improve yields for various benzoxazole derivatives. mdpi.comeurekaselect.com The development of a microwave-assisted, one-pot synthesis from a readily available starting material would represent a significant advancement.
Furthermore, the choice of solvent and catalyst plays a crucial role in the sustainability of the synthesis. Research into using benign solvents like water or deep eutectic solvents (DESs) is gaining traction. mdpi.com The exploration of heterogeneous catalysts, particularly those based on nanoparticles, could offer advantages in terms of reusability and ease of separation, thereby reducing waste and cost. ajchem-a.com
Table 1: Comparison of Potential Synthetic Methodologies for Benzoxazole Synthesis
| Methodology | Potential Advantages for this compound Synthesis | Key Research Challenges |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced process control. mdpi.comeurekaselect.com | Optimization of reaction parameters for the specific substrate; scalability. |
| Transition-Metal Catalysis | High efficiency, milder reaction conditions, potential for C-H activation routes. nih.gov | Catalyst cost and toxicity, ligand design for specific regioselectivity. |
| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, reduced waste. ajchem-a.com | Catalyst deactivation, mass transfer limitations. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety for handling reactive intermediates, improved scalability. acs.orgnih.gov | Initial setup cost, potential for clogging with solid byproducts. |
| Green Solvents (e.g., DESs) | Low toxicity, biodegradability, potential for catalyst recycling. mdpi.com | Substrate solubility, viscosity issues, and compatibility with reagents. |
Exploration of Novel Derivatization Pathways and Reactivity Patterns
The bifunctional nature of this compound, with a nucleophilic amino group and an electrophilic center at the 2-position, opens up a vast chemical space for derivatization. A significant challenge lies in the selective functionalization of one site without affecting the other.
The chlorine atom at the 2-position is a key reactive handle. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. Future research could explore reactions with various nucleophiles such as amines, alcohols, and thiols to generate libraries of 2-substituted-7-aminobenzoxazoles. These reactions could potentially be catalyzed to improve efficiency and substrate scope.
Conversely, the 7-amino group can undergo a range of transformations, including acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions. This would allow for the introduction of diverse substituents on the benzene (B151609) ring, modulating the electronic and steric properties of the molecule. The challenge will be to develop orthogonal protection strategies if sequential derivatization at both sites is desired.
Moreover, more complex reaction pathways, such as the Smiles rearrangement, could be explored. This intramolecular SNAr reaction has been utilized for the synthesis of N-substituted 2-aminobenzoxazoles and could potentially be adapted for derivatives of this compound. acs.orgnih.gov
Integration of Advanced Computational Modeling for Predictive Chemistry of Benzo[d]oxazole Systems
As the complexity of target molecules derived from this compound increases, a trial-and-error approach to synthesis and functionalization becomes inefficient. Advanced computational modeling presents an opportunity to accelerate the research and development process. A significant challenge is the development of accurate and predictive models for these specific heterocyclic systems.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. ucla.eduresearchgate.net Such studies can provide insights into the regioselectivity of derivatization reactions by calculating local reactivity descriptors like Fukui functions or electrostatic potential maps. tandfonline.com This predictive capability can guide experimental efforts, saving time and resources.
Furthermore, molecular docking studies can be used to predict the binding affinity of novel derivatives with biological targets, which is particularly relevant if the goal is to develop new pharmaceuticals. acs.orgmdpi.com For materials science applications, computational models can help predict properties such as charge transport characteristics, emission spectra, and thermal stability of polymers or small molecules derived from the core structure. researchgate.net The future in this area lies in developing robust computational workflows that can accurately screen virtual libraries of derivatives for desired properties before their synthesis.
Expanding Applications of this compound in Emerging Niche Areas of Materials Science
While benzoxazoles are well-established in medicinal chemistry, their application in materials science is a rapidly growing field. The unique electronic and photophysical properties of the benzoxazole ring system make it an attractive component for advanced materials. A key challenge is to identify niche areas where the specific substitution pattern of this compound can offer a distinct advantage.
One promising area is in the development of high-performance polymers. Polybenzoxazoles (PBOs) are known for their exceptional thermal stability and mechanical strength. acs.orgnih.gov The diamino functionality of derivatives of this compound (after conversion of the chloro group) could be used to synthesize novel poly(benzoxazole imide)s (PBOPIs) with tailored properties such as improved processability or specific optical characteristics. nih.govmerckmillipore.com
Another emerging application is in the field of organic electronics. The benzoxazole moiety can be found in organic light-emitting diode (OLED) materials, where it can function as part of the emissive layer or as a host material. researchgate.net The ability to tune the electronic properties of this compound through derivatization at both the 2- and 7-positions makes it a versatile platform for designing new materials with specific HOMO/LUMO levels and emission colors. researchgate.net Boron complexes of benzoxazoles are also being explored for their unique photophysical properties. researchgate.net
Potential for Integration of this compound into Automated Synthesis Platforms
The need for rapid synthesis and screening of compound libraries in both drug discovery and materials science has driven the development of automated synthesis platforms. A significant challenge is the adaptation of complex, multi-step syntheses of heterocyclic compounds to these automated systems.
Flow chemistry offers a powerful tool for the synthesis of benzoxazoles, providing precise control over reaction conditions and allowing for the safe handling of reactive intermediates. acs.orgnih.gov A continuous flow process for the synthesis and subsequent derivatization of this compound could enable the rapid generation of a library of analogues. The integration of in-line purification and analysis would further streamline this process.
Automated synthesis platforms, which use robotic systems to perform reactions in a high-throughput manner, could also be employed. ucla.eduresearchgate.net The development of robust, well-characterized reaction modules for the key transformations involved in the synthesis and derivatization of this compound would be a prerequisite for its integration into such platforms. This would allow for the automated synthesis of discrete compounds for screening, accelerating the discovery of new molecules with desired properties.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the laboratory-scale preparation of 2-Chlorobenzo[d]oxazol-7-amine?
- Methodological Answer : A scalable three-step synthesis has been reported, starting with 2-chlorobenzo[d]oxazole. The process involves:
Displacement reaction : Reacting 2-chlorobenzo[d]oxazole with piperazine under reflux conditions.
Reductive amination : Using 2-(ethylthio)pyrimidine-5-carbaldehyde and sodium cyanoborohydride in methanol.
This method achieved an overall yield of 60.3% . Alternative routes may involve cyclization of precursors like 2-aminophenols with chloro-substituted reagents under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.95 ppm for NH in DMSO-d₆) .
- FTIR : Peaks at ~1271 cm⁻¹ (C-O stretch) and ~1647 cm⁻¹ (C=N stretch) validate the benzoxazole core .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 340.0084 for a brominated analog) .
- Melting point analysis : Consistency with literature values (e.g., 305–308°C for a quinoline derivative) ensures purity .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Separate from strong oxidizing agents or acids, following guidelines for aromatic amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Base optimization : Use NaHCO₃ or K₂CO₃ to neutralize byproducts without side reactions.
- Temperature control : Maintain reflux conditions (~100°C) for displacement steps to accelerate kinetics.
- Catalysis : Explore Pd-mediated cross-coupling for halogen-substituted analogs .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference NMR/FTIR data with structurally similar compounds (e.g., 5,7-dichloro-N-phenyl derivatives) .
- Purity verification : Use TLC (silica gel, hexane:CH₂Cl₂ = 8:2) or HPLC to rule out impurities affecting spectral clarity .
- Computational validation : Compare experimental NMR shifts with DFT-simulated spectra .
Q. How can structure-activity relationship (SAR) studies be designed for this compound-based bioactive compounds?
- Methodological Answer :
- Substituent variation : Modify the chloro group (position 2) and amine substituents (position 7) to assess impact on bioactivity.
- Biological assays : Test derivatives in in vitro kinase inhibition assays (e.g., cyclin G-associated kinase) using IC₅₀ determinations .
- Molecular docking : Correlate activity with binding affinity predictions to biological targets (e.g., ATP-binding pockets) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer :
- LC-MS/MS : Detect and quantify sub-ppm impurities using multiple reaction monitoring (MRM).
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs as internal standards for precise quantification .
- Stability-indicating methods : Use accelerated degradation studies (e.g., heat/humidity) to validate HPLC method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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